molecular formula H3C-(CH2)7-CH3<br>C9H20<br>C9H20 B091170 Nonane CAS No. 111-84-2

Nonane

Cat. No.: B091170
CAS No.: 111-84-2
M. Wt: 128.25 g/mol
InChI Key: BKIMMITUMNQMOS-UHFFFAOYSA-N
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Description

Nonane is a linear alkane hydrocarbon with the chemical formula C₉H₂₀ . It is a colorless, flammable liquid that is primarily found in the petroleum distillate fraction commonly known as kerosene. This compound is used as a heating, tractor, and jet fuel. It also serves as a solvent, distillation chaser, fuel additive, and a component in biodegradable detergents .

Mechanism of Action

Target of Action

Nonane is a linear alkane hydrocarbon with the chemical formula C9H20

Mode of Action

This compound primarily acts through physical interactions rather than specific biochemical interactions. As a hydrocarbon, this compound is lipophilic, meaning it has the ability to dissolve in fats, oils, lipids, and non-polar solvents . This property allows this compound to interact with biological systems by integrating into lipid structures such as cell membranes.

Pharmacokinetics

Due to its lipophilic nature, it is expected to distribute into fatty tissues . This compound is likely metabolized in the liver, similar to other alkanes, and excreted via the lungs and urine . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action in biological systems is the potential disruption of lipid structures such as cell membranes . This can affect the function of cells and organelles. At high concentrations, this compound may cause toxicity, leading to symptoms such as irritation of the skin, eyes, and respiratory tract .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its volatility increases with temperature, which can increase exposure through inhalation . Furthermore, this compound is resistant to degradation in the environment, which can lead to long-term exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonane can be synthesized in a laboratory setting through the hydrogenation of nonene, a nine-carbon alkene. This process involves the addition of hydrogen to nonene in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions .

Industrial Production Methods: Industrially, this compound is obtained as a fraction during the distillation of crude oil. The process involves the separation of this compound from other hydrocarbons based on its unique boiling point. The manufacturing process includes the following steps:

    Raw Material Pretreatment: Naphtha and other raw materials are pretreated with desulfurization and dehydration.

    Cracking Reaction: The pretreated raw materials are sent into a cracking furnace under high temperature and low pressure to generate hydrocarbon compounds such as this compound.

    Separation and Purification: this compound is separated from the cracking products by distillation and fractional distillation to achieve higher purity.

    Product Storage: The manufactured this compound is stored in tanks for further use.

Chemical Reactions Analysis

Types of Reactions: Nonane undergoes various chemical reactions, including combustion, oxidation, and substitution.

Combustion: In the presence of sufficient oxygen, this compound burns to form water and carbon dioxide: [ \text{C}9\text{H}{20} + 14\text{O}_2 \rightarrow 9\text{CO}_2 + 10\text{H}_2\text{O} ] When insufficient oxygen is available, the burning products include carbon monoxide: [ 2\text{C}9\text{H}{20} + 19\text{O}_2 \rightarrow 18\text{CO} + 20\text{H}_2\text{O} ]

Oxidation: this compound can be oxidized to form nonanoic acid using strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: this compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or heat.

Major Products: The major products formed from these reactions include carbon dioxide, water, nonanoic acid, and halogenated this compound derivatives .

Comparison with Similar Compounds

Nonane’s unique properties, such as its high boiling point and low freezing point, make it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

nonane
Source PubChem
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InChI

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIMMITUMNQMOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20, Array
Record name N-NONANE
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DSSTOX Substance ID

DTXSID9025796
Record name Nonane
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Molecular Weight

128.25 g/mol
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Physical Description

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86 °F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea., Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor.
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Boiling Point

303.4 °F at 760 mmHg (NTP, 1992), 150.47 °C, 149.00 to 152.00 °C. @ 760.00 mm Hg, 150.8 °C, 303 °F
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Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

88 °F (NTP, 1992), 31 °C, 88 °F (31 °C) (Closed Cup), 31 °C c.c., 88 °F
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0466.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 0.220 mg/L at 25 °C, Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide, 0.00022 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00002 (very poor), Insoluble
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Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029595
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.718 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7176 g/cu cm at 20 °C, Relative density (water = 1): 0.7, 0.718, 0.72
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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URL https://www.cdc.gov/niosh/npg/npgd0466.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.41 (Air = 1), Relative vapor density (air = 1): 4.4, 4.41
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

3.22 mmHg at 68 °F ; 10 mmHg at 100.4 °F (NTP, 1992), 4.45 [mmHg], 4.45 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.59, 3 mmHg
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1245
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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URL https://www.osha.gov/chemicaldata/131
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0466.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

111-84-2, 61193-19-9, 66039-00-7
Record name N-NONANE
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Melting Point

-60 °F (NTP, 1992), -53.47 °C, -51 °C, -60 °F
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Record name Nonane
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Cabiddu et al. describe in Journal of Organometallic Chemistry 136 139-146 (1977) two competitive reactions which occur by the treatment of 1,3-benzodioxole in hexane with n-butyllithium in diethyl ether/hexane at -10° C. After carbonation of the reaction mixture the authors detected the formation of 1,3-benzodioxole-4-carbonic acid, originated from the 4-lithium compound with a yield of 41% and in addition thereto pyrocatechol and n-nonane, as a result of cleavage of the ether bond with a yield of each 45% of theory.
[Compound]
Name
Organometallic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
diethyl ether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
1,3-benzodioxole-4-carbonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of (0.1 mmol) of 10, (0.12 mmol) of 4, 14 mg (0.13 mmol) of neopentyl glycol, 95 mg (0.3 mmol) of Ba(OH)2.8H2O, 80 μl (6.08 mmol, 5 mol %) of a 76 mM acetone solution of Pd(OAc)2 in 2 ml of 95% i-PrOH is stirred at 80° C. for 12 hours. The solvent is subsequently removed under reduced pressure. 2 ml of 2 M HCl are added to the residue, and the mixture is extracted with dichloromethane (3×2 ml). The combined organic phases are dried over MgSO4 and filtered through SiO2. The solvent is removed under reduced pressure, and the residue is purified by recrystallisation twice from nonane (yield: 60%).
Name
10
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
60%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonane
Reactant of Route 2
Nonane
Reactant of Route 3
Nonane
Reactant of Route 4
Nonane
Reactant of Route 5
Nonane
Reactant of Route 6
Nonane
Customer
Q & A

Q1: What is the molecular formula and weight of nonane?

A1: this compound is a straight-chain alkane with the molecular formula C9H20 and a molecular weight of 128.26 g/mol.

Q2: Is there spectroscopic data available for this compound and its isomers?

A2: Yes, spectroscopic techniques like gas chromatography/mass spectroscopy (GC/MS) have been used to analyze this compound and its isomers. Researchers have identified isomers such as 2-(4-hydroxyphenyl)-nonane, 3-(4-hydroxyphenyl)-nonane, and 4-(4-hydroxyphenyl)-nonane in mixtures [, ]. Additionally, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been utilized to confirm the structures of this compound derivatives and byproducts [].

Q3: How does this compound behave in mixtures with water?

A3: this compound is a nonpolar hydrocarbon and, therefore, immiscible with water []. Studies have investigated the use of water to separate this compound from ionic liquids like trihexyl(tetradecyl)phosphonium chloride, resulting in a three-phase system [].

Q4: Can this compound be used as a solvent for chemical reactions?

A4: Yes, this compound has been explored as an inert solvent in studies involving luminescence quenching, where it did not participate in the photochemical processes [].

Q5: Has this compound been studied in the context of catalysis?

A5: While not directly involved in catalytic reactions, this compound serves as a model hydrocarbon in studies related to catalytic ring opening. Researchers investigated the conversion of perhydroindan (bicyclo[4.3.0]this compound) in the presence of various catalysts, including bifunctional Pd/Na,H-Beta zeolite and Ir/Na,H-Y and Pt/Na,H-Y zeolites. These studies provided valuable information about the hydrogenolytic and cationic reaction pathways involved in ring-opening processes [].

Q6: How is computational chemistry being used to understand this compound and its derivatives?

A6: Molecular mechanics calculations have been employed to study the fragmentation of 1-substituted spiro[adamantane-2,2′-adamantane] derivatives, providing insights into the reaction mechanisms and the role of hydride shifts []. Additionally, molecular dynamics simulations have been used to study the behavior of this compound in ternary nucleation systems, revealing complex nucleation mechanisms and the formation of dumbbell and onion-like structures [].

Q7: Have any QSAR models been developed for this compound isomers?

A7: Yes, researchers have explored the use of characteristic and counting polynomials to model the Henry's law constants (solubility) of this compound isomers. These QSAR models, based on various molecular matrices like the distance matrix and Szeged matrix, successfully predicted the solubility of this compound isomers [].

Q8: How does the structure of this compound isomers influence their metabolic clearance?

A8: Studies using rat liver microsomes revealed a negative correlation between metabolic clearance and the chain length of n-alkanes. This compound showed a higher metabolic clearance compared to decane, while tetradecane showed no significant metabolism. This suggests that the increasing chain length hinders the interaction with metabolic enzymes [].

Q9: Are there formulation strategies for improving the delivery of this compound-related compounds?

A9: While specific formulation strategies for this compound itself weren't found in the provided research, studies investigated the use of penetration enhancers like n-nonane, 1-nonanol, and 1-decanol to enhance the skin absorption of drugs like propranolol hydrochloride and diazepam [].

Q10: What is the metabolic fate of this compound isomers in biological systems?

A10: Research on rainbow trout exposed to 14C-nonylphenol isomers showed the formation of glucuronic acid conjugates of hydroxylated metabolites in bile. In vitro studies using trout liver microsomes further confirmed that the primary metabolic pathway involved hydroxylation at the C-8 position of the this compound chain. This process was NADPH-dependent and inhibited by piperonyl butoxide, suggesting the involvement of cytochrome P450 enzymes [].

Q11: How are tissue/blood partition coefficients (PCs) affected by the structure of this compound isomers?

A11: Studies in rats showed that tissue/blood PCs for this compound isomers correlate with their published log octanol/water (O:W) PC values. Isomers with larger O:W values, like n-nonane, exhibited greater PCs compared to isomers with smaller O:W values, such as 2,2,4,4-tetramethylpentane [].

Q12: Is there information available regarding the toxicity of this compound or its isomers?

A12: While the provided research doesn't extensively cover toxicity data for this compound, one study investigated the accumulation and distribution of n-nonane in rats after repeated inhalation exposure. The results indicated a high concentration of n-nonane in the brain, highlighting the importance of understanding the distribution properties of hydrocarbons for accurate biological monitoring of occupational exposure [].

Q13: What analytical techniques are commonly used to study this compound?

A13: Gas chromatography (GC) is frequently employed to measure this compound concentrations in biological samples like blood, brain, and fat tissue []. Additionally, headspace gas chromatography has been used to analyze the concentrations of this compound and its isomers in various matrices [].

Q14: How is the micropore structure of materials evaluated using this compound?

A14: The n-nonane preadsorption method is utilized to assess the microporosity of materials like activated carbons [, ]. This method involves pre-adsorbing this compound onto the material and then measuring the nitrogen adsorption isotherm. By analyzing the changes in the isotherm, researchers can determine the micropore volume and surface area of the material [, ].

Q15: Are there any environmental concerns associated with this compound?

A15: While specific details on this compound's environmental impact are limited in the provided research, its presence in jet fuels like JP-8 raises concerns about potential environmental contamination and the need for effective remediation strategies [, ].

Q16: How does the solubility of this compound in water change with temperature?

A16: Although this compound is generally immiscible with water, studies have focused on understanding the solubility of this compound isomers. QSAR models based on characteristic and counting polynomials have been developed to predict the Henry's law constants, which are directly related to the solubility of these isomers in water [].

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